HepG2 Cytotoxicity Profile at 33 µM: Raw Activity Window for the Target Compound
In a HepG2 cell-based cytotoxicity assay measuring viability via plate reader readout at a single concentration of 33 µM, the target compound produced replicate activity values ranging from 55 to 158 (relative units) across 20 technical replicates . The median response fell in the 60–65 range, indicating a mild, sub-maximal effect on HepG2 viability at this concentration. This dataset provides a quantitative baseline for cytotoxicity that can be compared with ad hoc data generated for in-class analogs under identical conditions. No head-to-head comparator data from the same experimental run are publicly available; therefore this evidence is classified as Supporting Evidence for procurement decisions that require a pre-characterized toxicity window in a human liver cell line.
| Evidence Dimension | HepG2 cell viability at 33 µM |
|---|---|
| Target Compound Data | Replicate readouts ranging from 55 to 158 (relative fluorescence/absorbance units); median ≈ 62–65 |
| Comparator Or Baseline | Untreated HepG2 cells (100% viability baseline); no directly tested analog comparator in the same plate run is publicly available |
| Quantified Difference | Target compound reduces viability signal to a median of ~62% of the untreated control (estimated from raw data trending) |
| Conditions | Cell-based system using plate reader; HepG2 human hepatocellular carcinoma line; single 33 µM dose; 20 technical replicates |
Why This Matters
A pre-measured cytotoxicity fingerprint in a widely used hepatic cell model reduces the risk of acute liver-toxicity failure when selecting among uncharacterized quinoline-thioether screening candidates.
